![molecular formula C8H6N4 B6416778 6-ethynyl-9-methyl-9H-purine CAS No. 477301-10-3](/img/structure/B6416778.png)
6-ethynyl-9-methyl-9H-purine
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Overview
Description
6-ethynyl-9-methyl-9H-purine is a chemical compound with the molecular formula C8H6N4 . It has a molecular weight of 158.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 6-ethynyl-9-methyl-9H-purine is 1S/C8H6N4/c1-3-6-7-8(10-4-9-6)12(2)5-11-7/h1,4-5H,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
6-ethynyl-9-methyl-9H-purine is a solid compound . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available resources.Scientific Research Applications
mTOR Inhibitors
The compound 6-ethynyl-9-methyl-9H-purine can be used in the design and synthesis of mTOR inhibitors . mTOR inhibitors have been developed and clinically validated against several types of malignancies . They can exert better antitumor activity by simultaneously inhibiting mTORC1 and mTORC2 .
Antiproliferative Activity
The compound exhibits good antiproliferative activity . It can induce cell cycle arrest of MCF-7, PC-3 and A549 cells at the G0/G1 phase and suppress the migration and invasion of these cancer cells by suppressing the phosphorylation of AKT and P70S6 kinase .
Autophagy Induction
6-ethynyl-9-methyl-9H-purine can regulate autophagy-related proteins to induce autophagy . Autophagy is a cellular process that can help cells survive under stress conditions, and its regulation can have implications in various diseases, including cancer .
Direct C-H Cyanation
The compound can be used in the development of a direct regioselective C-H cyanation of purines . This process involves a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H) .
Synthesis of Purine Derivatives
6-ethynyl-9-methyl-9H-purine can be used in the synthesis of purine derivatives . These derivatives can have various biological activities and can serve as potent inhibitors for various diseases .
Chemical Research
The compound is available for purchase from chemical suppliers, indicating its use in chemical research . Researchers can use it to explore its properties and potential applications in various fields .
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-ethynyl-9-methyl-9H-purine is the Nek2 kinase . Nek2 is a protein kinase that plays a crucial role in cell division and is often overexpressed in various cancers .
Mode of Action
6-Ethynyl-9-methyl-9H-purine acts as a covalent inhibitor of Nek2 . It targets the enzyme’s cysteine 22 residue, which lies near the catalytic site . This interaction results in irreversible inhibition of Nek2, thereby disrupting its function .
Biochemical Pathways
The inhibition of Nek2 by 6-ethynyl-9-methyl-9H-purine affects the cell division process . Nek2 plays a key role in the regulation of the cell cycle, particularly during mitosis . By inhibiting Nek2, the compound can disrupt normal cell division, which may lead to cell death .
Result of Action
The inhibition of Nek2 by 6-ethynyl-9-methyl-9H-purine can lead to cell death . This is particularly relevant in the context of cancer cells, where Nek2 is often overexpressed . Therefore, the compound’s action could potentially have anti-cancer effects .
properties
IUPAC Name |
6-ethynyl-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-3-6-7-8(10-4-9-6)12(2)5-11-7/h1,4-5H,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVFXBMYXYYNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethynyl-9-methyl-9h-purine |
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